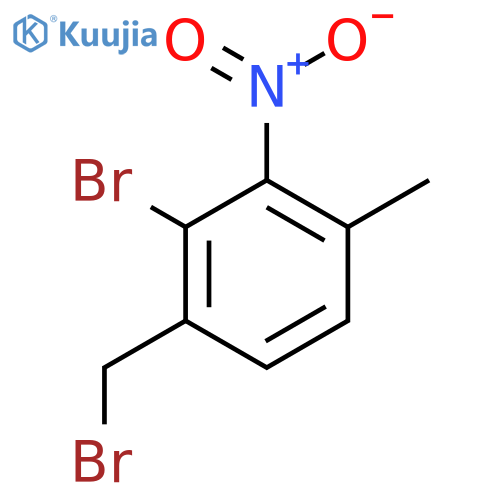

Cas no 1805141-88-1 (2-Bromo-4-methyl-3-nitrobenzyl bromide)

2-Bromo-4-methyl-3-nitrobenzyl bromide 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-methyl-3-nitrobenzyl bromide

-

- インチ: 1S/C8H7Br2NO2/c1-5-2-3-6(4-9)7(10)8(5)11(12)13/h2-3H,4H2,1H3

- InChIKey: ZZFGOQOJLVJRMN-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C)C=CC=1CBr)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 195

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 45.8

2-Bromo-4-methyl-3-nitrobenzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013016198-1g |

2-Bromo-4-methyl-3-nitrobenzyl bromide |

1805141-88-1 | 97% | 1g |

1,490.00 USD | 2021-06-25 |

2-Bromo-4-methyl-3-nitrobenzyl bromide 関連文献

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

2-Bromo-4-methyl-3-nitrobenzyl bromideに関する追加情報

Recent Advances in the Application of 2-Bromo-4-methyl-3-nitrobenzyl bromide (CAS: 1805141-88-1) in Chemical Biology and Pharmaceutical Research

The compound 2-Bromo-4-methyl-3-nitrobenzyl bromide (CAS: 1805141-88-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings and developments related to this compound, focusing on its synthetic utility, mechanistic insights, and potential therapeutic implications.

Recent studies have highlighted the role of 2-Bromo-4-methyl-3-nitrobenzyl bromide in the synthesis of novel small-molecule inhibitors targeting critical enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the development of selective kinase inhibitors, showcasing its importance in drug discovery pipelines. The compound's unique bromomethyl and nitro functional groups enable efficient derivatization, making it a valuable building block for structure-activity relationship (SAR) studies.

In addition to its synthetic applications, mechanistic investigations have revealed that derivatives of 2-Bromo-4-methyl-3-nitrobenzyl bromide exhibit promising biological activities. A recent preprint on bioRxiv reported that certain analogs of this compound displayed potent anti-inflammatory effects by modulating NF-κB signaling pathways. These findings underscore the potential of this chemical scaffold in the design of new anti-inflammatory agents, particularly for chronic inflammatory diseases.

Furthermore, advancements in analytical techniques have facilitated a deeper understanding of the compound's reactivity and stability. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) studies have provided critical insights into its degradation profiles under various conditions, which is essential for optimizing its use in pharmaceutical formulations. Such analytical data are invaluable for ensuring the reproducibility and scalability of synthetic protocols involving this intermediate.

Despite its promising applications, challenges remain in the large-scale production and purification of 2-Bromo-4-methyl-3-nitrobenzyl bromide. Recent patents have proposed innovative purification methods to address issues related to yield and purity, which are crucial for industrial-scale applications. These technological advancements are expected to enhance the compound's accessibility for researchers and pharmaceutical companies alike.

In conclusion, 2-Bromo-4-methyl-3-nitrobenzyl bromide (CAS: 1805141-88-1) continues to be a pivotal compound in chemical biology and drug discovery. Its multifaceted applications, from synthetic chemistry to therapeutic development, highlight its enduring relevance in the field. Future research should focus on expanding its utility in targeted drug delivery systems and exploring its potential in emerging therapeutic areas such as immuno-oncology and neurodegenerative diseases.

1805141-88-1 (2-Bromo-4-methyl-3-nitrobenzyl bromide) 関連製品

- 2137642-08-9(1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)-)

- 1251627-14-1(N-(4-bromophenyl)-2-{8-methyl(propyl)amino-3-oxo-2H,3H-1,2,4triazolo4,3-apyrazin-2-yl}acetamide)

- 2271054-95-4(Lifitegrast Impurity A)

- 1805864-37-2(Ethyl 3-(3-bromopropanoyl)-2-cyanobenzoate)

- 681157-52-8(ethyl 4-(cyanosulfanyl)-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate)

- 1525189-81-4(2-(pyrrolidin-2-yl)methylpyrazine)

- 12031-95-7(Lithium titanate, spinel)

- 1557698-86-8(3-Formyl-1-methyl-1H-indole-5-carboxylic acid)

- 2679948-93-5((2S)-2-(cuban-1-yl)-2-acetamidoacetic acid)

- 1448050-10-9(N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}-9H-xanthene-9-carboxamide)